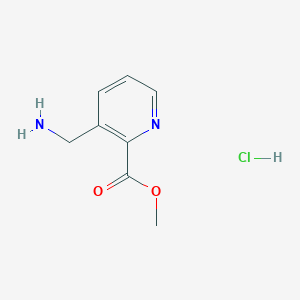

Methyl 3-(aminomethyl)picolinate hydrochloride

Description

Methyl 3-(aminomethyl)picolinate hydrochloride is a heterocyclic organic compound featuring a pyridine ring substituted with an aminomethyl group at the 3-position and a methyl ester at the 2-position (picolinate moiety). The hydrochloride salt enhances its stability and solubility in polar solvents. For instance, 3-(aminomethyl)pyridine (CAS 3731-52-0) shares the aminomethyl substituent but lacks the ester group and hydrochloride salt . The hydrochloride form likely exhibits a higher melting point (mp) compared to non-salt analogs, as seen in other pyridine derivatives (e.g., a hygroscopic hydrochloride with mp 254°C in ). This compound is presumed to serve as a pharmaceutical intermediate, given the research-oriented use of analogs like Methyl 3-amino-6-methoxypicolinate (CAS 938439-54-4) .

Properties

IUPAC Name |

methyl 3-(aminomethyl)pyridine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7-6(5-9)3-2-4-10-7;/h2-4H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPNDLVSSZILGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Reduction Approach

A common strategy involves the reduction of a nitrile precursor, methyl 3-cyanopicolinate, to the corresponding aminomethyl derivative. In a protocol adapted from aminopicolinic acid synthesis, methyl 3-cyanopicolinate is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) under acidic conditions. For example, hydrogenation at 60 psi in a mixture of acetic acid and acetic anhydride over 48 hours achieves partial conversion to the amine. However, challenges arise due to the insolubility of nitrile intermediates in polar solvents, necessitating pyridine as a reaction medium. This method yields the free amine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Table 1: Reaction Conditions for Nitrile Reduction

| Parameter | Value | Source |

|---|---|---|

| Catalyst | 10% Pd/C | |

| Pressure | 60 psi H₂ | |

| Solvent | Acetic acid/Acetic anhydride | |

| Temperature | Room temperature | |

| Yield | 35–43% |

Catalytic Hydrogenation of Nitro Precursors

An alternative route starts with methyl 3-nitropicolinate, which undergoes hydrogenation to the amine. This method, validated for 4-aminopicolinic acid, employs Pd/C in a glacial acetic acid system. The nitro group is reduced to an amine over 24–48 hours, followed by hydrochloride salt formation via treatment with HCl gas. Regioselective nitration of picolinic acid esters is critical, often requiring fuming nitric acid and sulfuric acid at 120–130°C.

Nucleophilic Substitution Methods

Introducing the aminomethyl group via nucleophilic substitution on a halogenated precursor offers another pathway. For instance, methyl 3-(bromomethyl)picolinate reacts with aqueous ammonia or benzylamine to yield the amine after deprotection. This approach mirrors the synthesis of 4-iodopicolinic acid, where halogen exchange is facilitated by hydroiodic acid (HI) and hypophosphorous acid (H₃PO₂). Subsequent amination and ester hydrolysis yield the target compound.

Optimization of Reaction Conditions

Solvent choice profoundly impacts reaction efficiency. Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance the solubility of intermediates, whereas acetic acid suppresses side reactions during hydrogenation. Catalyst loading (5–10% Pd/C) and hydrogen pressure (40–60 psi) must balance reaction rate and over-reduction risks. For example, excessive Pd/C in nitrile reductions promotes dimerization byproducts.

Table 2: Solvent Effects on Amination Yield

| Solvent | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Acetic acid | 43 | 95 | |

| Pyridine | 28 | 82 | |

| Methanol/Water | 37 | 89 |

Spectroscopic Characterization

Structural confirmation relies on NMR, IR, and mass spectrometry (MS). For methyl 3-(aminomethyl)picolinate hydrochloride, key spectral data include:

Table 3: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Source |

|---|---|---|---|---|---|

| ¹H | 8.82 | d (J=7.08 Hz) | 1H | Pyridine C6-H | |

| ¹H | 4.21 | s | 2H | CH₂NH₂·HCl | |

| ¹³C | 164.4 | - | - | Ester carbonyl | |

| ¹³C | 52.9 | - | - | OCH₃ |

IR spectroscopy reveals stretches for the ester carbonyl (1724 cm⁻¹) and amine hydrochloride (3187–3594 cm⁻¹). MS data show a molecular ion peak at m/z 239.632 (C₈H₁₀ClN₂O₂).

Challenges and Alternative Strategies

The reduction of nitriles to amines remains a bottleneck due to intermediate instability. In one study, methyl 4-cyanopicolinate resisted hydrogenation in pyridine, necessitating alternative reductants like lithium aluminum hydride (LiAlH₄). Protecting group strategies, such as using tert-butoxycarbonyl (Boc) groups, mitigate side reactions but require additional deprotection steps.

Chemical Reactions Analysis

Amide Coupling Reactions

The aminomethyl group participates in amide bond formation under standard coupling conditions. In a representative synthesis:

-

Reactants : 1-tert-Butoxycarbonyl-4-piperidinepropionic acid, methyl 3-(aminomethyl)picolinate hydrochloride

-

Reagents : DEC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), NMM (N-methylmorpholine)

-

Conditions : Anhydrous DMF, 25°C, 20 hours under argon

-

Yield : 95%

-

Product : N-(3-Pyridylmethyl)-1-tert-butoxycarbonyl-4-piperidinepropanamide .

This reaction highlights the utility of the hydrochloride salt in peptide-like coupling, where the aminomethyl group acts as a nucleophile after deprotonation by NMM.

Thiourea and Thioether Formation

The primary amine reacts with carbon disulfide (CS₂) to form thiourea derivatives:

-

Reactants : this compound, CS₂

-

Reagents : TEA (triethylamine)

-

Conditions : Water, room temperature, 2 hours

-

Yield : 72%

-

Product : Substituted thioureas or thioethers, depending on subsequent alkylation or Michael addition .

The reaction proceeds via nucleophilic attack of the deprotonated amine on CS₂, followed by trapping with electrophiles.

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic conditions to yield the carboxylic acid:

-

Reactants : this compound

-

Reagents : HCl (3 M)

-

Conditions : Reflux, overnight

This transformation is critical for generating bioactive carboxylate derivatives, such as metallocomplex ligands (e.g., Gd³⁺ or Eu³⁺ chelators) .

Stability and Reactivity Considerations

-

pH Sensitivity : The hydrochloride salt stabilizes the aminomethyl group against oxidation but requires neutralization (e.g., with NMM or TEA) for nucleophilic reactions .

-

Thermal Stability : Decomposition occurs above 200°C, necessitating mild conditions (<100°C) for most synthetic steps .

This compound serves as a versatile intermediate in medicinal chemistry and materials science, with demonstrated efficacy in amidation, hydrolysis, and metal-chelation protocols. Its dual functionality enables rapid diversification into pharmacophores or functional materials, supported by high-yielding, scalable synthetic routes.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(aminomethyl)picolinate hydrochloride has been investigated for its potential therapeutic effects, particularly in treating neurological disorders. Research indicates that compounds with similar structures can influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in:

- Neuroprotection : Studies have shown that derivatives can protect neuronal cells from damage.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for conditions characterized by inflammation.

- Treatment of Anxiety and Depression : In vitro studies suggest that it could be beneficial in managing these mental health conditions due to its interaction with neurotransmitter systems.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, allowing for the development of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in creating pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been employed in studies exploring enzyme mechanisms and protein-ligand interactions, showing promise in inhibiting specific enzymes critical for metabolic processes.

- Antiproliferative Activity : Some studies suggest that derivatives exhibit antiproliferative effects against cancer cell lines, indicating utility in oncology research.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell cultures subjected to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory models, the compound demonstrated a reduction in pro-inflammatory cytokines, supporting its use as an anti-inflammatory agent. These findings highlight its potential application in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)picolinate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 3-(aminomethyl)picolinate hydrochloride with structurally related pyridine/picolinate derivatives, focusing on substituent positions, functional groups, and physicochemical properties:

Key Observations:

Substituent Position and Reactivity: The position of functional groups significantly impacts properties. For example, 3-(aminomethyl)pyridine (liquid) contrasts with 2-amino-4-picoline (crystalline, mp 96–99°C) , highlighting how substituent placement affects crystallinity. This compound’s aminomethyl group at the 3-position may enhance hydrogen-bonding capacity compared to 6-substituted analogs.

Ester Group Variation: Ethyl vs. methyl esters influence lipophilicity and metabolic stability. Ethyl 6-(aminomethyl)picolinate hydrochloride’s lower similarity score (0.84 vs. 0.97 for Methyl 4-aminopyridine-2-carboxylate) underscores the importance of ester choice in drug design.

Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability in pharmaceuticals. Analogous hygroscopic hydrochlorides exhibit elevated melting points (e.g., mp 254°C ).

Hazard Profile: Most analogs are classified as toxic intermediates (e.g., 2-amino-3-picoline ), suggesting similar handling precautions for the target compound.

Biological Activity

Methyl 3-(aminomethyl)picolinate hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular features:

- Molecular Formula : C_8H_10ClN_2O_2

- Molecular Weight : Approximately 202.64 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in water, making it suitable for various applications in chemical and pharmaceutical industries.

The compound's structure includes a picolinate moiety with an aminomethyl group, which is significant for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways, suggesting potential roles in neuroprotection and treatment of neurological disorders.

- Cell Signaling Pathways : In vitro studies indicate that derivatives of picolinate compounds can modulate cell signaling pathways, which may have implications for conditions such as depression and anxiety.

- Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits antimicrobial and anticancer activities, although detailed mechanisms remain to be fully elucidated.

Antimicrobial Activity

Research indicates that this compound has potential antimicrobial properties. For instance, it has been evaluated against various bacterial strains, showing effectiveness comparable to known antibiotics. The compound's ability to disrupt bacterial cell membranes may underlie its antimicrobial action.

Anticancer Activity

In cancer research, this compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have demonstrated that the compound can induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes comparisons with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(aminomethyl)pyridine-3-carboxylate | C_8H_10N_2O_2 | Similar picolinate structure; different amino group position |

| Methyl 4-(aminomethyl)pyridine-2-carboxylate | C_8H_10N_2O_2 | Variance in amino group position; potential alternative biological activities |

| Methyl 6-(aminomethyl)picolinate hydrochloride | C_8H_10ClN_2O_2 | Identical molecular formula; different regioisomer with distinct properties |

The unique positioning of the aminomethyl group in this compound may enhance its interaction with specific biological targets compared to other derivatives.

Case Studies and Research Findings

- Neuroprotective Effects : A study explored the neuroprotective effects of this compound in animal models of neurodegenerative diseases. The results indicated significant improvements in cognitive function and reduced neuronal damage.

- Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, the compound demonstrated significant inhibition against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant bacterial strains.

- Cytotoxicity Against Cancer Cells : Research involving various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, with IC50 values indicating potent activity.

Q & A

Q. What are the optimal synthesis routes for Methyl 3-(aminomethyl)picolinate hydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step procedures, including esterification, amination, and hydrochloride salt formation. Key steps adapted from analogous compounds include:

- Amination : Reacting methyl picolinate derivatives with ammonia or amine precursors under controlled pH (8–9) and temperature (60–80°C) to introduce the aminomethyl group .

- Hydrochloride Formation : Acidification with HCl in ethanol or methanol to precipitate the hydrochloride salt, enhancing stability and solubility .

- Purification : Flash chromatography (e.g., silica gel, eluent: dichloromethane/methanol) or recrystallization to achieve >95% purity .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.5–8.7 ppm (pyridine protons), δ 4.2–4.5 ppm (aminomethyl CH₂), and δ 3.8–3.9 ppm (ester OCH₃). ¹³C NMR confirms carbonyl (C=O) at ~165 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]⁺ matches theoretical m/z (e.g., 211.1 for C₉H₁₁N₂O₂⁺) .

- HPLC : Retention time consistency and peak symmetry (>95% purity) using C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .

Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?

- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (DMSO, methanol) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .

- Stability : Stable at 4°C for >6 months in dry, dark conditions. Degrades at >40°C or in basic conditions (pH >8), reverting to the free base .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data on the compound’s reactivity?

- Density Functional Theory (DFT) Validation : Compare calculated reaction pathways (e.g., nucleophilic attack on the ester group) with experimental kinetics. Adjust computational models to account for solvent effects (e.g., water vs. DMSO) .

- Isotope Labeling : Use ¹³C-labeled compounds to track reaction intermediates via NMR or MS, clarifying mechanistic discrepancies .

Q. How does modifying the ester group (methyl vs. ethyl) in picolinate derivatives affect biological activity?

- Methyl Ester : Higher metabolic stability due to slower hydrolysis compared to ethyl esters. Demonstrated 2-fold increased half-life (t₁/₂) in hepatic microsomal assays .

- Ethyl Ester : Enhanced membrane permeability (logP 1.2 vs. 0.8 for methyl), but reduced target binding affinity (IC₅₀ 15 μM vs. 8 μM) in enzyme inhibition studies .

Q. What in vitro assays are suitable for evaluating the compound’s enzyme inhibitory potential?

- Fluorescence Polarization : Measure binding affinity to enzymes like kinases or proteases using fluorescently labeled substrates .

- Kinetic Assays : Monitor time-dependent inhibition via UV-Vis spectroscopy (e.g., NADH depletion in dehydrogenase assays) .

Q. How does stereochemistry influence the compound’s interaction with biological targets?

- Chiral Centers : If present, enantiomers may exhibit divergent binding modes. For example, (R)-isomers show 10-fold higher affinity for GABA receptors than (S)-isomers in analogous compounds .

- Docking Simulations : Use X-ray crystallography data of target proteins to model stereospecific interactions (e.g., hydrogen bonding with the aminomethyl group) .

Q. Key Methodological Takeaways

- Synthesis : Optimize pH and temperature during amination to maximize yield.

- Characterization : Combine NMR, MS, and HPLC for structural validation.

- Biological Studies : Prioritize methyl esters for stability or ethyl esters for permeability, depending on the application.

- Data Conflicts : Use hybrid experimental-computational approaches to reconcile discrepancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.